molecular formula C8H6FNO B010440 2-Fluoro-4-isocyanato-1-methylbenzene CAS No. 102561-42-2

2-Fluoro-4-isocyanato-1-methylbenzene

Cat. No. B010440
CAS RN: 102561-42-2
M. Wt: 151.14 g/mol
InChI Key: FWRCOINKYLERQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-isocyanato-1-methylbenzene , also known by its IUPAC name 2-fluoro-1-isocyanato-4-methylbenzene , is an organic compound with the chemical formula C8H6FNO . It belongs to the class of aromatic compounds and contains both a fluoro group and an isocyanate functional group. The molecular weight of this compound is approximately 151.14 g/mol .

Scientific Research Applications

Pharmaceuticals: Antibacterial Agents

In pharmaceutical research, this chemical serves as a precursor in synthesizing oxazolidinone derivatives . These compounds have shown promise as antibacterial agents, particularly against resistant strains. The fluorine substitution can enhance the biological activity of these molecules.

Chemical Synthesis: Organic Building Blocks

As an organic building block, 2-Fluoro-4-isocyanato-1-methylbenzene is used to introduce the isocyanate functional group into larger molecules . This is a key step in the production of various organic compounds, including dyes, agrochemicals, and pharmaceuticals.

Analytical Chemistry: Chromatography

In analytical chemistry, derivatives of 2-Fluoro-4-isocyanato-1-methylbenzene can be used as standards or reagents in chromatographic methods . The compound’s distinct chemical properties allow for its use in the calibration of equipment and the validation of analytical methods.

Life Sciences: Bioconjugation

This compound’s reactive isocyanate group is exploited in bioconjugation techniques, where it is used to attach biomolecules to various substrates or to each other . This application is crucial in developing diagnostic tools, drug delivery systems, and in the modification of proteins or antibodies for research.

Chromatography: Stationary Phase Modification

2-Fluoro-4-isocyanato-1-methylbenzene: is used to modify the stationary phases in chromatography . The introduction of fluorinated compounds can lead to stationary phases with unique separation properties, beneficial for separating complex mixtures.

Industrial Applications: Surface Coatings

In industrial applications, this compound is used in the formulation of surface coatings . The isocyanate group reacts with hydroxyl groups to form a cross-linked network, resulting in durable and resistant coatings suitable for various applications, including automotive and aerospace industries.

Research Studies: Molecular Probes

Recent studies have explored the use of 2-Fluoro-4-isocyanato-1-methylbenzene in the design of molecular probes . These probes can bind selectively to certain biological targets, aiding in the study of biological processes and the development of new therapeutic agents.

properties

IUPAC Name

2-fluoro-4-isocyanato-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRCOINKYLERQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298356
Record name 3-Fluoro-4-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-isocyanato-1-methylbenzene

CAS RN

102561-42-2
Record name 3-Fluoro-4-methylphenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102561-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-isocyanato-1-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-isocyanato-1-methylbenzene
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-isocyanato-1-methylbenzene
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-isocyanato-1-methylbenzene
Reactant of Route 4
2-Fluoro-4-isocyanato-1-methylbenzene
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4-isocyanato-1-methylbenzene
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-isocyanato-1-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.